2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride

Lipophilicity Drug design ADME prediction

2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride (CAS 1909311-79-0) is a synthetic, non-proteinogenic α-amino acid derivative belonging to the 2,4-disubstituted thiazole class. Its structure comprises a 2-ethyl-substituted thiazole ring linked at position 4 to an α-amino acetic acid moiety, supplied as the hydrochloride salt.

Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69
CAS No. 1909311-79-0
Cat. No. B2829270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride
CAS1909311-79-0
Molecular FormulaC7H11ClN2O2S
Molecular Weight222.69
Structural Identifiers
SMILESCCC1=NC(=CS1)C(C(=O)O)N.Cl
InChIInChI=1S/C7H10N2O2S.ClH/c1-2-5-9-4(3-12-5)6(8)7(10)11;/h3,6H,2,8H2,1H3,(H,10,11);1H
InChIKeyYYSYVMMCUAFAHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride (CAS 1909311-79-0): Key Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride (CAS 1909311-79-0) is a synthetic, non-proteinogenic α-amino acid derivative belonging to the 2,4-disubstituted thiazole class. Its structure comprises a 2-ethyl-substituted thiazole ring linked at position 4 to an α-amino acetic acid moiety, supplied as the hydrochloride salt. The molecular formula is C₇H₁₁ClN₂O₂S with a molecular weight of 222.69 g/mol, and commercially available purity is typically 95% . The compound functions primarily as a chiral heterocyclic building block for peptide and peptidomimetic synthesis, with the thiazole ring conferring conformational restriction and the capacity for metal coordination absent in canonical amino acids [1]. The free-base form (CAS 1516293-51-8, MW 186.23, LogP 0.79) and the non-ethyl analog 2-amino-2-(thiazol-4-yl)acetic acid (CAS 50499-25-7, MW 158.18, LogP 0.23) represent the closest structural comparators .

Why 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride Cannot Be Trivially Replaced by In-Class Thiazole Amino Acid Analogs in Experimental Workflows


Thiazole-containing amino acid building blocks exhibit pronounced structure-dependent variations in lipophilicity, solubility, transporter recognition, and conformational bias that preclude simple interchange. The 2-ethyl substituent on the thiazole ring of the target compound introduces a quantifiable increase in calculated LogP (ΔLogP ≈ +0.98 versus the non-ethyl 2-amino-2-(thiazol-4-yl)acetic acid analog) and additional steric bulk that directly influences peptide secondary structure propensity and biological target engagement . Furthermore, the hydrochloride salt form versus the free base alters aqueous solubility and handling characteristics, which are critical in automated solid-phase peptide synthesis (SPPS) workflows where consistent dissolution and coupling kinetics are required . In transporter-mediated drug delivery contexts, even minor substituent changes on the thiazole ring have been shown to shift PEPT1/PEPT2 binding affinities by orders of magnitude, as demonstrated by the ATAA scaffold where C-terminal versus N-terminal amino acid conjugation produced Ki values spanning from low millimolar to sub-micromolar ranges [1]. These interdependent structural features mean that substituting a methyl, unsubstituted, or non-salt analog will yield non-equivalent physicochemical and biological outcomes.

Quantitative Comparative Evidence for 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride versus Closest Structural Analogs


Lipophilicity Differentiation: Calculated LogP of the 2-Ethyl HCl Salt versus Free Base and Non-Ethyl Analog

The target compound (hydrochloride salt, CAS 1909311-79-0) exhibits a calculated LogP of 1.21. This represents a +0.42 log unit increase over its own free base form (CAS 1516293-51-8, LogP = 0.79) and a +0.98 log unit increase over the non-ethyl analog 2-amino-2-(thiazol-4-yl)acetic acid (CAS 50499-25-7, LogP = 0.23) . The 2-ethyl substituent is the primary driver of the >4-fold increase in calculated partition coefficient relative to the unsubstituted thiazole analog, translating to predictably higher membrane permeability in passive diffusion models.

Lipophilicity Drug design ADME prediction

Molecular Weight and Stoichiometric Precision: HCl Salt Enables Accurate Molar Calculations in Synthesis Workflows

The hydrochloride salt (CAS 1909311-79-0) has a precisely defined molecular weight of 222.69 g/mol (C₇H₁₁ClN₂O₂S), whereas the free base analog (CAS 1516293-51-8) has MW = 186.23 g/mol (C₇H₁₀N₂O₂S), a difference of 36.46 g/mol corresponding to exactly one equivalent of HCl . The non-ethyl analog (CAS 50499-25-7) differs by an additional C₂H₄ unit, with MW = 158.18 g/mol . For automated SPPS or parallel library synthesis where resin loading and coupling equivalents are calculated to milligram precision, using the incorrect molecular weight (e.g., confusing salt with free base) would introduce a 19.6% mass error in reagent weighing.

Solid-phase peptide synthesis Stoichiometry Process chemistry

PEPT1 Transporter Affinity Context: 2-Alkyl Substitution Modulates Carrier-Mediated Recognition Relative to the ATAA Scaffold

The 2-aminothiazole-4-acetic acid (ATAA) scaffold, which differs from the target compound by bearing a 2-amino group instead of a 2-ethyl group and by having a methylene spacer rather than an α-amino acid motif, binds to the intestinal peptide transporter PEPT1 with a measured Ki of 4.9 mM [1]. Structure-activity relationship (SAR) studies on ATAA-amino acid conjugates demonstrated that N-terminal Xaa-ATAA conjugates exhibit medium to high affinity, with Val-ATAA showing 'extraordinary high affinity' to PEPT1 [1]. The target compound's 2-ethyl substituent replaces the 2-amino group present in ATAA, eliminating a hydrogen-bond donor while increasing lipophilicity (LogP 1.21 vs. measured LogP of approximately -2.13 for ATAA at pH 4.5–4.6) . This substitution pattern is predicted to shift transporter recognition from the PEPT1-preferred pharmacophore toward passive permeability-dominated uptake.

Peptide transporters Oral bioavailability Prodrug design

Hydrochloride Salt Form Provides Validated Solubility and Handling Advantage over Free Base for Aqueous Reaction Media

The hydrochloride salt form of thiazole amino acid derivatives is consistently documented to enhance aqueous solubility relative to the corresponding free base . The target compound (CAS 1909311-79-0) is supplied as the HCl salt with MW 222.69, whereas the free base (CAS 1516293-51-8) has MW 186.23 and a lower calculated LogP (0.79 vs. 1.21), consistent with the absence of the ionizable hydrochloride counterion . This salt form is directly compatible with aqueous-phase peptide coupling conditions (e.g., HBTU/HOBt/DIPEA in DMF/water mixtures) without requiring pre-neutralization steps that are necessary for the free base.

Aqueous solubility Salt selection Formulation

2-Aminothiazole Scaffold Validated as Farnesyltransferase Inhibitor Pharmacophore, Supporting Target Compound Relevance in Anticancer Peptidomimetic Design

In a study of CAAX peptidomimetic inhibitors of protein farnesyltransferase (FTase), the 2-amino-4-thiazolylacetic acid moiety—when incorporated as a cysteine (C) mimetic—produced FTase inhibition in the low nanomolar range and demonstrated antiproliferative effects on rat aortic smooth muscle cells via interference with Ras farnesylation [1]. This establishes the 2-aminothiazole scaffold as a validated replacement for pyridine and imidazole heterocycles in non-thiol FTase inhibitor design [1]. The target compound extends this scaffold by incorporating a 2-ethyl substituent and an α-amino acid motif directly at the thiazole 4-position, offering an additional chiral center and a free carboxyl group for further conjugation, which are absent in the 2-amino-4-thiazolylacetic acid reagent used in the published FTase study.

Farnesyltransferase inhibition Peptidomimetics Ras signaling

Procurement-Guided Application Scenarios for 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride Based on Quantitative Differentiation Evidence


Chiral Building Block for Solid-Phase Peptide Synthesis (SPPS) Requiring Enhanced Lipophilicity and Defined Salt Stoichiometry

In automated SPPS workflows, the hydrochloride salt form (MW 222.69) ensures precise stoichiometric dispensing without the 19.6% mass correction required for the free base (MW 186.23), eliminating a common source of coupling failure . The 2-ethyl substituent confers a LogP of 1.21—nearly one full log unit higher than the non-ethyl analog (LogP 0.23)—making this building block the preferred choice when increased peptide lipophilicity is desired for membrane permeability engineering or HPLC retention time modulation [1]. The chiral α-carbon provides a defined stereocenter for diastereoselective peptide folding studies.

Design of Passive-Permeability-Favoring Peptidomimetic Probes Where PEPT1-Mediated Transport is to Be Avoided

The target compound's 2-ethyl substitution eliminates the 2-amino hydrogen-bond donor present in ATAA (Ki PEPT1 = 4.9 mM) and increases LogP from approximately -2.13 (ATAA) to +1.21, a shift of +3.34 log units that fundamentally alters the compound's transporter recognition profile . This makes the target compound the appropriate scaffold choice for peptidomimetic programs aiming for passive transcellular permeability rather than active peptide transporter-mediated uptake, such as in CNS-targeted prodrugs where PEPT1 expression at the blood-brain barrier is limited.

Farnesyltransferase Inhibitor Lead Optimization Using Chiral Thiazole-Containing CAAX Mimetics

Published data demonstrate that 2-aminothiazole-4-acetic acid derivatives inhibit FTase in the low nanomolar range and suppress Ras-dependent cell proliferation . The target compound advances this validated pharmacophore by incorporating a chiral α-amino acid center directly at the thiazole 4-position, enabling stereochemical SAR exploration and C-terminal conjugation that the simpler 2-amino-4-thiazolylacetic acid reagent cannot support. Procurement of the HCl salt (CAS 1909311-79-0) rather than the free base ensures compatibility with aqueous-phase conjugation chemistry required for C-terminal extension.

Parallel Library Synthesis of 2,4-Disubstituted Thiazole Peptidomimetics with Controlled Physicochemical Diversity

The quantitative LogP and MW differentiation data (LogP 1.21, MW 222.69 for the target vs. LogP 0.23, MW 158.18 for the non-ethyl analog) enable rational library design where the 2-ethyl substituent serves as a discrete hydrophobicity element . In diversity-oriented synthesis campaigns, this building block occupies a distinct and unoccupied region of thiazole amino acid chemical space—specifically combining a 2-alkyl substituent with an α-amino acid motif—that is not accessible using commercially available 2-amino-thiazole or 2-H-thiazole analogs, thereby maximizing library scaffold diversity.

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